Dehydro Nicardipine Hydrochloride
Description
Intentional Synthesis for Reference Standard Preparation
The synthesis of Dehydro Nicardipine (B1678738) Hydrochloride as a reference material typically involves the controlled oxidation of Nicardipine. This process transforms the dihydropyridine (B1217469) ring of Nicardipine into a more stable pyridine (B92270) ring structure. smolecule.com While specific proprietary methods may vary, the fundamental approach involves dehydrogenation techniques. smolecule.com The resulting Dehydro Nicardipine is then converted to its hydrochloride salt and purified using methods like crystallization or chromatography to ensure high purity suitable for a reference standard. smolecule.com
Oxidative Routes in Synthetic Schemes
The formation of Dehydro Nicardipine Hydrochloride can also occur as an impurity during the synthesis of Nicardipine itself. The Hantzsch pyridine synthesis, a common method for producing dihydropyridine derivatives like Nicardipine, can be susceptible to oxidative side reactions. researchgate.net These reactions can lead to the formation of the pyridine analogue, Dehydro Nicardipine. It is believed that the formation of this pyridine impurity is a thermodynamically favored degradation pathway due to the increased resonance stabilization of the pyridine ring compared to the dihydropyridine ring. google.com
Intermediate Compounds and Reaction Conditions
The synthesis of Nicardipine typically involves the reaction of key intermediates. One common route involves reacting methyl 2-(m-nitrobenzylidene)acetoacetate with 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate. google.com Another approach utilizes 3-amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester and 3-methyl-4-(3'-nitrophenyl)-3-butenoic acid methyl ester. google.compatsnap.com During these condensation reactions, various factors such as reaction temperature, solvent, and the presence of acidic or basic catalysts can influence the formation of byproducts, including Dehydro Nicardipine. google.comgoogle.com For instance, a novel process describes the formation of an intermediate, 2-hydroxy-2,6-dimethyl-4-(m-nitrophenyl)-1,2,3,4-tetrahydropyridine-3,5-dicarboxylic acid 5-[2(N-benzyl-N-methylamino)ethyl]ester 3-methyl ester, which is then converted to Nicardipine hydrochloride through a dehydration and salt formation step. google.com
| Starting Materials | Reaction Conditions | Key Intermediates |
| Methyl 2-(m-nitrobenzylidene)acetoacetate, 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate | Stirring in acetone (B3395972) at 55°C | 2-hydroxy-2,6-dimethyl-4-(m-nitrophenyl)-1,2,3,4-tetrahydropyridine-3,5-dicarboxylic acid 5-[2(N-benzyl-N-methylamino)ethyl]ester 3-methyl ester |
| 3-amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester, 3-methyl-4-(3'-nitrophenyl)-3-butenoic acid methyl ester | Inert solvent, temperature variation for different crystal forms | Not explicitly detailed |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H28ClN3O6 |
|---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C26H27N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15H,13-14,16H2,1-4H3;1H |
InChI Key |
PTHKWJBMEAIYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl |
Origin of Product |
United States |
Degradation Induced Formation of Dehydro Nicardipine Hydrochloride
Photolytic Degradation Mechanisms and Pyridine (B92270) Formation
Exposure to light, particularly UV radiation, is a significant factor in the degradation of Nicardipine to its pyridine analogue. researchgate.net Studies have shown that the main degradation product under photolytic stress is the pyridine derivative of Nicardipine. researchgate.net The photochemical reactions are thought to primarily involve the oxidation of the 1,4-dihydropyridine (B1200194) moiety. researchgate.net This process is a key consideration for the storage and handling of Nicardipine, necessitating the use of light-resistant containers. nihs.go.jp
Oxidative Degradation Pathways (e.g., via Hydrogen Peroxide)
Nicardipine is also susceptible to oxidative degradation. Forced degradation studies using oxidizing agents like hydrogen peroxide have demonstrated the formation of degradation products, including what is presumed to be the pyridine derivative. researchgate.netresearchgate.net The presence of trace amounts of peroxides in pharmaceutical excipients can also contribute to the oxidative degradation of susceptible drugs. mdpi.com The mechanism likely involves the oxidation of the dihydropyridine (B1217469) ring to the more stable aromatic pyridine ring.
| Degradation Condition | Key Findings |
| Photolytic Stress | The primary degradation product is the pyridine analogue of Nicardipine, formed through oxidation of the 1,4-dihydropyridine ring. researchgate.net |
| **Oxidative Stress (H₂O₂) ** | Leads to the formation of degradation products, with the pyridine derivative being a significant outcome. researchgate.netresearchgate.net |
Synthetic Methodologies and Formation Mechanisms of Dehydro Nicardipine Hydrochloride
Degradation-Induced Formation of Dehydro Nicardipine (B1678738) Hydrochloride
Alkaline Hydrolysis Effects on Nicardipine Structure
Under alkaline conditions, Nicardipine hydrochloride is known to be unstable, undergoing degradation that can impact its chemical structure. researchgate.net Studies have shown that exposure to basic conditions, such as 0.1 M sodium hydroxide, leads to the degradation of Nicardipine. researchgate.net While hydrolysis of the ester groups is a potential degradation pathway, the formation of Dehydro Nicardipine, also known as the pyridine (B92270) analog, is a notable consequence of oxidative degradation that can be influenced by alkaline environments. researchgate.netresearchgate.net
Forced degradation studies are instrumental in identifying potential degradation products that can arise during the shelf-life of a drug substance. In the case of Nicardipine, these studies have revealed the formation of its pyridine analog under various stress conditions, including alkaline hydrolysis. The identification of such impurities is crucial for ensuring the quality and safety of pharmaceutical formulations. researchgate.net
One study investigating the degradation of Nicardipine under various stress conditions reported the formation of two major degradation products resulting from basic hydrolysis. researchgate.net The characterization of these products is essential for understanding the complete degradation profile of Nicardipine.
The following table summarizes the conditions and observations from a forced degradation study on Nicardipine hydrochloride:
| Stress Condition | Reagent | Observation |
| Alkaline Hydrolysis | 0.1 M NaOH | Degradation of Nicardipine observed. |
| Acid Hydrolysis | 0.1 M HCl | Nicardipine found to be relatively stable. |
| Oxidative Degradation | 30% H2O2 | Degradation of Nicardipine observed. |
| Photolytic Degradation | UV light | Degradation of Nicardipine observed. |
| Thermal Degradation | Heat (70°C) | Degradation of Nicardipine observed. |
This table is a representation of typical forced degradation conditions and general observations. Specific quantitative data on the formation of Dehydro Nicardipine Hydrochloride under these exact conditions requires further targeted research.
Acidic Stress Conditions Leading to Degradation
The stability of Nicardipine under acidic stress has also been a subject of investigation. While some studies suggest that Nicardipine is relatively stable in acidic buffers for up to 48 hours, others indicate that degradation can occur, particularly under more stringent conditions. researchgate.net
A study involving forced acid degradation by heating a solution of Nicardipine with hydrochloric acid resulted in the detection of eleven degradation products, highlighting the complexity of the degradation pathways. gre.ac.uk Another study noted that upon heating at 100°C in 0.1 M HCl, while no distinct degradation product peak was observed in the chromatogram, a reduction in the peak area of the parent drug was evident, suggesting some level of degradation.
Interestingly, a separate investigation into the reaction of Nicardipine with nitrous acid, an acidic environment, revealed that the major product formed was the Nicardipine pyridine analog (Dehydro Nicardipine). chemrxiv.org This suggests that under specific acidic and oxidative conditions, the formation of the dehydro compound is a primary degradation pathway.
The stability of 1,4-dihydropyridine (B1200194) compounds, including Nicardipine, is also influenced by the pH of the formulation. It has been found that the addition of chelating agents to Nicardipine compositions can stabilize them by reducing the formation of the corresponding pyridine analog impurities. google.com This indicates that metal ions, which can be more soluble in acidic pH, may catalyze the oxidation of the dihydropyridine (B1217469) ring. The pH of injectable Nicardipine solutions is typically maintained between 3.5 and 4.7. google.com
The following table provides a summary of findings related to Nicardipine degradation under acidic conditions:
| Stress Condition | Reagent/Condition | Key Finding | Reference |
| Acid Hydrolysis | 0.1 M HCl | Relatively stable for up to 48 hours. | researchgate.net |
| Forced Acid Degradation | 2.5 M HCl, heated | Eleven degradation products detected. | gre.ac.uk |
| Reaction with Nitrous Acid | Nitrous Acid | Major product is the Nicardipine pyridine analog. | chemrxiv.org |
| Formulation pH | pH 3.5 - 4.7 | Chelating agents reduce pyridine analog formation. | google.com |
Analytical Methodologies for Characterization and Quantification of Dehydro Nicardipine Hydrochloride
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analytical workflow for Dehydro Nicardipine (B1678738) Hydrochloride, providing the necessary resolution to separate it from the active pharmaceutical ingredient (API), Nicardipine Hydrochloride, and other related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase mode, is a powerful tool for the analysis of hydrophobic compounds like Dehydro Nicardipine Hydrochloride. researchgate.net This technique offers effective separation and quantification, making it indispensable for impurity profiling.
The development and validation of a reversed-phase HPLC (RP-HPLC) method are critical for the reliable determination of this compound as an impurity in Nicardipine Hydrochloride. These methods are designed to be simple, sensitive, reproducible, and stability-indicating. researchgate.netufms.br Validation is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, precision, linearity, accuracy, and robustness to ensure the method is fit for its intended purpose. researchgate.netresearchgate.net
Forced degradation studies are an integral part of method development, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products, including this compound. arabjchem.org This ensures that the analytical method can effectively separate the analyte from any degradants that might be present, confirming the method's stability-indicating nature. arabjchem.org
A typical validation process involves demonstrating the method's linearity over a specific concentration range. For instance, a method might show linearity for this compound between 4 and 24 µg/ml, with a high correlation coefficient (e.g., 0.9997), indicating a direct proportional relationship between concentration and detector response. researchgate.net The precision of the method is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviation (%RSD) values typically required to be less than 2%. jocpr.com Accuracy is confirmed by recovery studies, with acceptable recovery percentages generally falling within a narrow range around 100%. jocpr.com
The success of an RP-HPLC separation hinges on the appropriate selection of the mobile phase and stationary phase (column chemistry). For the analysis of this compound, C18 columns are frequently employed due to their hydrophobic nature, which allows for effective retention and separation of non-polar analytes. arabjchem.orguc.pt
Mobile phase optimization is a critical step in method development. A common approach involves using a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer. researchgate.netjetir.org The composition of the mobile phase is carefully adjusted to achieve the desired separation. For example, a mobile phase consisting of 70% methanol and an acetic acid solution containing 0.01 M triethylamine (B128534) with a pH of 4 has been used successfully. arabjchem.org The pH of the aqueous component is a crucial parameter that can significantly impact the retention and peak shape of ionizable compounds. The addition of modifiers like triethylamine can help to improve peak symmetry by masking residual silanol (B1196071) groups on the silica-based stationary phase. researchgate.net
Table 1: Examples of Mobile Phase Compositions for HPLC Analysis
| Organic Solvent | Aqueous Buffer | pH | Column Type | Reference |
| Methanol | 0.01M Triethylamine in Acetic Acid | 4 | C18 | arabjchem.org |
| Acetonitrile/Methanol | 0.02 M Sodium Phosphate Buffer | 6.1 | C18 | nih.gov |
| Methanol | 0.01M Triethylamine Buffer with Acetic Acid | 4 | C18 | researchgate.net |
| Acetonitrile | 0.015 M KH2PO4 Buffer with Triethylamine | 5.5 | Hypersil C18 | nih.gov |
This table is for illustrative purposes and specific conditions may vary based on the exact method.
Ultraviolet-Visible (UV-Vis) and Photodiode Array (PDA) detectors are the most common detection modalities used in HPLC for the analysis of this compound. hitachi-hightech.com These detectors measure the absorbance of the analyte as it elutes from the column. shimadzu.at
A standard UV-Vis detector operates at a fixed wavelength, which is chosen to correspond to the maximum absorbance of the analyte to ensure high sensitivity. hitachi-hightech.com For Nicardipine and its related compounds, detection wavelengths are often set in the range of 235-355 nm. nihs.go.jp For instance, a wavelength of 353 nm has been utilized in a stability-indicating method. arabjchem.org
A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), offers a significant advantage over a fixed-wavelength UV detector. hitachi-hightech.com Instead of measuring absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum of the eluting compound. hitachi-hightech.comed.gov This capability is invaluable for impurity profiling as it allows for the assessment of peak purity. By comparing the spectra across a single chromatographic peak, it is possible to determine if the peak represents a single compound or if it co-elutes with an impurity. This feature is crucial for confirming the specificity of the analytical method. hitachi-hightech.com
Table 2: Common Detection Wavelengths for Nicardipine and its Impurities
| Analyte | Detection Wavelength (nm) | Reference |
| Nicardipine Hydrochloride | 235 | jocpr.com |
| Nicardipine Hydrochloride | 254 | nih.govnih.gov |
| Nicardipine Hydrochloride | 353 | researchgate.netarabjchem.org |
| This compound | 239 | researchgate.net |
This table provides examples and the optimal wavelength may vary depending on the specific analytical conditions.
Quantitative analysis in impurity profiling involves determining the exact amount of this compound present in a sample of Nicardipine Hydrochloride. This is essential for ensuring that the level of this impurity does not exceed the limits set by regulatory authorities. nih.gov
The quantification is typically performed using an external standard method. A calibration curve is constructed by plotting the peak area response of known concentrations of a this compound reference standard against their corresponding concentrations. The concentration of the impurity in the sample is then determined by interpolating its peak area response on the calibration curve. jocpr.com
The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that are determined during method validation. The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.netjocpr.com For example, one method reported an LOD of 0.011 μg/mL and an LOQ of 0.036 μg/mL for Nicardipine analysis, demonstrating the high sensitivity achievable with modern HPLC methods. researchgate.net
Table 3: Example of Linearity and Sensitivity Data
| Parameter | Value | Reference |
| Linearity Range | 5-25 µg/ml | jocpr.com |
| Correlation Coefficient (r) | 0.999 | jocpr.com |
| Limit of Detection (LOD) | 0.1032 µg/ml | jocpr.com |
| Limit of Quantification (LOQ) | 0.3130 µg/ml | jocpr.com |
This table presents data from a specific study and values will vary between different validated methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be employed for the analysis of this compound. nih.gov GC-MS combines the separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. mdpi.com
In this approach, the sample is first vaporized and introduced into the GC column. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its definitive identification. mdpi.com
For compounds that are not sufficiently volatile or stable for GC analysis, a derivatization step may be necessary. In the case of Nicardipine and its metabolites, the 1,4-dihydropyridine (B1200194) structure of the parent drug can be oxidized to its more stable pyridine (B92270) analogue (Dehydro Nicardipine) prior to GC analysis. nih.gov This derivatization not only improves the chromatographic properties but also ensures the stability of the analyte during the analysis.
A highly specific GC-MS method for determining Nicardipine levels involved the use of a deuterated internal standard (N-d3-Methyl derivative). nih.gov After extraction, the unchanged drug was oxidized to its pyridine analogue and then analyzed by mass spectrometry. nih.gov This method demonstrates the high sensitivity and specificity that can be achieved with GC-MS, with a reported sensitivity limit of 5 ng/ml. nih.gov The use of mass spectrometry as a detector provides an additional layer of confirmation, making GC-MS a valuable tool for the unequivocal identification and quantification of this compound. nih.gov
Thin-Layer Chromatography (TLC) for Screening and Separation
Thin-Layer Chromatography (TLC) serves as a valuable tool for the initial screening and separation of this compound from its parent compound and other related substances. In a study characterizing the α and β crystalline forms of nicardipine hydrochloride, TLC was utilized alongside other analytical techniques. nih.gov For the determination of nicardipine hydrochloride in plasma, a method involving extraction with diethyl ether followed by TLC was developed to separate the drug from its pyridine analogue metabolite. nih.gov The area corresponding to the unchanged drug was identified under UV light. nih.gov
A high-performance thin-layer chromatography (HPTLC) method has been developed and validated for the estimation of Nicardipine Hydrochloride in injectable dosage forms. ijrpr.com This method utilized TLC silica (B1680970) gel 60 F254 plates as the stationary phase and a mobile phase consisting of n-Hexane: Ethyl acetate: Methanol: Ammonia (60:20:20:0.3). ijrpr.com Densitometric detection was performed at 237 nm, where Nicardipine Hydrochloride exhibited a Retention Factor (Rf) value of 0.436. ijrpr.com The method demonstrated linearity in the concentration range of 10-100 ng/band. ijrpr.com
Table 1: HPTLC Method Parameters for Nicardipine Hydrochloride
| Parameter | Value |
| Stationary Phase | TLC Silica gel 60 F254 plates |
| Mobile Phase | n-Hexane: Ethyl acetate: Methanol: Ammonia (60:20:20:0.3) |
| Detection Wavelength | 237 nm |
| Retention Factor (Rf) | 0.436 |
| Linearity Range | 10-100 ng/band |
| Limit of Detection (LOD) | 4 ng/band |
| Limit of Quantitation (LOQ) | 12 ng/band |
This table summarizes the key parameters of the validated HPTLC method for the analysis of Nicardipine Hydrochloride. ijrpr.com
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and definitive identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D-NMR techniques, provides detailed information about the molecular structure of this compound. rsc.orgslideshare.net The chemical shifts (δ) in parts per million (ppm) are indicative of the chemical environment of the protons and carbon atoms within the molecule.
¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies such as 300 MHz or 400 MHz. rsc.org The structural elucidation of impurities and degradation products of nicardipine hydrochloride has been achieved using spectral data from ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC). researchgate.net While specific NMR data for this compound is not extensively detailed in the provided results, the general application of these techniques is crucial for its characterization.
Mass Spectrometry (MS, LC-MS, TOF-MS, HRMS, Electronic Impact MS)
Mass spectrometry (MS) and its hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for determining the molecular weight and fragmentation pattern of this compound, confirming its identity. nih.gov Various ionization techniques such as Electrospray Ionization (ESI) and Electronic Impact (EI) are employed. rsc.orggoogle.com
A specific and sensitive LC-MS method for the determination of nicardipine in human plasma has been developed. nih.gov This method utilized selected ion monitoring (SIM) in positive mode, quantifying the analyte at m/z 480.2. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further aiding in the definitive identification of the compound. rsc.org The use of Time-of-Flight (TOF-MS) can also provide accurate mass data.
In one study, the pyridine analogue of nicardipine was analyzed by mass spectrometry at m/e 134 after oxidation of the parent drug. nih.gov Another study on nicardipine hydrochloride dihydrate utilized electronic impact mass spectrometry to analyze gases released during thermogravimetric analysis. google.com LC-ESI-MS/MS has been employed to investigate the photochemical stability of related compounds.
Table 2: LC-MS Method for Nicardipine Analysis in Human Plasma
| Parameter | Details |
| Chromatographic Column | C18 |
| Mobile Phase | Methanol, water, and formic acid (320:180:0.4, v/v/v) |
| Ionization Mode | Positive, Selected Ion Monitoring (SIM) |
| m/z for Nicardipine | 480.2 |
| Linearity Range | 0.05-20.0 ng/ml |
| Lower Limit of Quantification | 0.05 ng/ml |
This table outlines the parameters for a validated LC-MS method used for the quantification of nicardipine in human plasma, a technique applicable to its dehydro metabolite. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which correspond to the vibrations of different chemical bonds.
The infrared spectrum of nicardipine hydrochloride has been characterized, and it is a standard method for its identification. nihs.go.jp The Japanese Pharmacopoeia provides a reference IR spectrum for Nicardipine Hydrochloride, obtained using the potassium bromide disk method. nihs.go.jp Studies have shown characteristic peaks for Nicardipine Hydrochloride at wavenumbers such as 1521 cm⁻¹, 1490 cm⁻¹, 1347 cm⁻¹, 1271 cm⁻¹, 1204 cm⁻¹, and 1734 cm⁻¹. thepharmajournal.com
Table 3: Characteristic IR Absorption Bands for Nicardipine Hydrochloride
| Wavenumber (cm⁻¹) | Interpretation |
| 1734 | C=O stretching (Ester) |
| 1521 | N-O stretching (Nitro group) |
| 1490 | C=C stretching (Aromatic ring) |
| 1347 | C-N stretching |
| 1271, 1204 | C-O stretching (Ester) |
This table presents some of the characteristic infrared absorption bands observed for Nicardipine Hydrochloride, which would be similar for its dehydro form with expected variations due to the aromatized pyridine ring. thepharmajournal.com
UV-Visible Spectrophotometry and Derivative Spectrophotometry
UV-Visible spectrophotometry is a quantitative analytical technique used to measure the amount of ultraviolet or visible radiation absorbed by a substance in solution. This compound exhibits characteristic absorption maxima (λmax) in its UV-visible spectrum.
For Nicardipine Hydrochloride, the absorption spectrum in ethanol (B145695) (99.5%) shows absorption maxima between 235 nm and 239 nm, and between 351 nm and 355 nm. nihs.go.jp A validated UV spectrophotometric method for the determination of Nicardipine Hydrochloride in bulk and tablet dosage form used a solvent mixture of acetonitrile and water (50:50) and found the λmax to be 235 nm. jocpr.com Another study reported a λmax of 238 nm in 0.1 N HCl. semanticscholar.org
Derivative spectrophotometry can be used to enhance the resolution of overlapping bands and to eliminate background interference, thereby improving the specificity and sensitivity of the analysis.
Table 4: UV-Visible Spectrophotometric Data for Nicardipine Hydrochloride
| Solvent | λmax (nm) | Linearity Range (µg/ml) | Correlation Coefficient (r²) |
| Ethanol (99.5%) | 235-239, 351-355 | - | - |
| Acetonitrile:Water (50:50) | 235 | 5-25 | 0.999 |
| 0.1 N HCl | 238 | 2-18 | 0.993 |
This table summarizes the UV-visible spectrophotometric parameters for Nicardipine Hydrochloride in different solvents. nihs.go.jpjocpr.comsemanticscholar.org
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged molecules like this compound. mdpi.comnih.gov The separation is based on the differential migration of analytes in an electric field.
Several analytical methods, including capillary electrophoresis, have been reported for the determination of nicardipine. researchgate.netjocpr.com This technique offers advantages such as high separation efficiency, short analysis time, and low consumption of sample and reagents. mdpi.com While specific applications of CE for the sole analysis of this compound were not detailed in the search results, its utility for separating closely related compounds makes it a relevant and powerful tool for its characterization and quantification.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to ascertain the elemental composition of a chemical compound. This method is crucial in the characterization of newly synthesized compounds, such as this compound, as it provides empirical evidence of its atomic makeup, thereby verifying its molecular formula. The technique quantitatively determines the percentage of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample.
The molecular formula for this compound has been established as C₂₆H₂₈ClN₃O₆. allmpus.compharmaffiliates.com Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared to confirm the purity and identity of the synthesized compound.
The verification process involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. From the quantities of these products, the percentage composition of each element in the original sample is calculated.
A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the assigned molecular structure and the successful synthesis of this compound.
Table 1: Theoretical Elemental Composition of this compound
The following table details the theoretical elemental composition of this compound based on its molecular formula, C₂₆H₂₈ClN₃O₆, and a molecular weight of approximately 513.97 g/mol . allmpus.compharmaffiliates.com
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 26 | 312.26 | 60.76 |
| Hydrogen | H | 1.01 | 28 | 28.28 | 5.50 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 6.90 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 8.18 |
| Oxygen | O | 16.00 | 6 | 96.00 | 18.68 |
| Total | 514.02 | 100.00 |
Note: The total molecular weight may vary slightly based on the isotopic composition of the elements.
Degradation Kinetics and Stability Studies of Dehydro Nicardipine Hydrochloride Formation
Kinetic Modeling of Degradation Processes
The degradation of Nicardipine (B1678738) Hydrochloride, leading to the formation of Dehydro Nicardipine Hydrochloride and other byproducts, often follows first-order kinetics. researchgate.netnih.gov This means that the rate of degradation is directly proportional to the concentration of Nicardipine Hydrochloride. The degradation process is also temperature-dependent.
For instance, studies on the alkaline hydrolysis of Nicardipine have shown that the degradation follows first-order kinetics. researchgate.netarabjchem.org The rate of this reaction increases with higher temperatures. arabjchem.org Similarly, the photodegradation of Nicardipine in various solvents has also been reported to follow first-order kinetics. nih.gov
Influence of Environmental Factors on Degradation Rate
Several environmental factors can significantly influence the rate at which Nicardipine Hydrochloride degrades. These include exposure to light, temperature fluctuations, pH conditions, and oxidative stress.
Light Exposure (Photostability and Photodegradation)
Nicardipine is known to be a photolabile compound, meaning it is susceptible to degradation upon exposure to light. gre.ac.ukresearchgate.net Exposure of a 0.1-mg/mL nicardipine hydrochloride solution to daylight resulted in approximately 8% loss in 7 hours and 21% loss in 14 hours. ashp.org The main product of photodegradation is its pyridine (B92270) analogue, Dehydro Nicardipine. researchgate.net
Forced degradation studies under photolytic stress have been shown to produce at least four distinct degradation products. researchgate.netresearchgate.net The rate and byproducts of photodegradation can be influenced by the light source and its intensity. researchgate.net
Temperature Effects on Degradation Kinetics
Temperature plays a crucial role in the degradation kinetics of Nicardipine Hydrochloride. Increased temperatures generally accelerate the degradation process. arabjchem.orgresearchgate.net For example, in alkaline conditions, the rate of hydrolysis of Nicardipine increases with a rise in temperature. arabjchem.org The activation energies for the hydrolysis of esters in Nicardipine have been calculated to be in the range of 55.27–65.67 J/mol K. arabjchem.org
Studies have shown that while thermodegradation may not occur in dry air, the presence of humidity can lead to first-order reaction degradation. researchgate.net
pH Conditions (Acidic, Neutral, Alkaline Hydrolysis)
The stability of Nicardipine Hydrochloride is highly dependent on the pH of the solution. The drug is particularly susceptible to degradation in alkaline environments. arabjchem.orgresearchgate.netresearchgate.net In a 0.4 M NaOH solution at 60 °C, approximately 50% of the drug degraded within one hour. arabjchem.org The alkaline hydrolysis results in the formation of two major degradation products due to the hydrolysis of the two ester groups attached to the dihydropyridine (B1217469) ring. researchgate.net
Under acidic conditions, the degradation is comparatively slower. nih.gov In 1 M HCl, no significant degradation product peaks were observed initially, but a reduction in the parent drug peak area was noted over time. One study using 2.5 M HCl at an elevated temperature for two hours was conducted to force acid degradation. gre.ac.uk Nicardipine is found to be stable under neutral hydrolysis conditions. Immediate precipitation is observed when nicardipine hydrochloride is mixed with sodium bicarbonate injection, indicating instability in this alkaline solution. nih.gov
Oxidative Stress Conditions and Susceptibility
Nicardipine Hydrochloride is also susceptible to oxidative degradation. researchgate.net Forced degradation studies using hydrogen peroxide (H2O2) have been employed to investigate this susceptibility. researchgate.netresearchgate.net One study identified a single major degradation product resulting from oxidation with 5% H2O2 after 5 hours of heating at 40°C. arabjchem.org The primary route of degradation under oxidative stress is the oxidation of the dihydropyridine ring. nih.gov
Identification and Structural Elucidation of Degradation Products
Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), have been utilized to identify and characterize the degradation products of Nicardipine Hydrochloride. gre.ac.ukresearchgate.netresearchgate.nettandfonline.com
Under forced degradation conditions, a number of degradation products have been identified. In one study, seven degradation products were detected, with two major products from basic hydrolysis, one from oxidation, and four from photolytic stress. researchgate.netresearchgate.net Another study identified eleven degradation products through HPLC analysis, with nine of these being characterized by their mass-to-charge ratio (m/z) using ESI-MS. gre.ac.uk
A significant degradation product formed under various stress conditions is the pyridine analogue of nicardipine, often referred to as Dehydro Nicardipine. researchgate.net Another identified impurity is Methyl 3-methyl-3'-nitro-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate. tandfonline.com The structures of these degradation products are elucidated using techniques such as 1H NMR, 13C NMR, 2D-NMR, and high-resolution mass spectrometry (HRMS). tandfonline.com
Table of Identified Degradation Products:
| Degradation Condition | Identified Degradation Products (or m/z ratio) |
| Basic Hydrolysis | Two major degradation products researchgate.netresearchgate.net |
| Oxidative Stress (H₂O₂) | One major degradation product arabjchem.orgresearchgate.netresearchgate.net |
| Photolytic Stress | Four degradation products researchgate.netresearchgate.net, Dehydro Nicardipine researchgate.net |
| Acid Hydrolysis | m/z ratios: 171.0, 166.1, 441.2, 423.2, 455.2, 331.1, 273.1, 290.1 gre.ac.uk |
| General | Methyl 3-methyl-3'-nitro-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate tandfonline.com |
Matrix Effects on Stability (e.g., Glass vs. Polyvinyl Chloride Containers in Intravenous Solutions)
The stability of nicardipine hydrochloride in intravenous (IV) solutions is significantly influenced by the type of container material used for administration and storage. Research highlights a notable difference in the drug's stability when housed in glass containers versus those made of polyvinyl chloride (PVC). This discrepancy is primarily attributed to the phenomenon of sorption, where the drug adheres to the plastic surface, leading to a decrease in the effective concentration of the drug in the solution.
Detailed Research Findings:
Studies comparing the stability of nicardipine hydrochloride in various intravenous solutions have consistently demonstrated superior stability in glass containers. When admixtures of nicardipine hydrochloride at concentrations of 0.05 and 0.5 mg/mL were stored in glass containers at room temperature under normal fluorescent light, no significant changes in drug concentration were observed for up to seven days. researchgate.netnih.gov
In stark contrast, when the same solutions were stored in PVC containers under identical conditions, a slow but constant decline in nicardipine hydrochloride concentration was recorded. researchgate.netnih.gov This loss of the parent compound is largely due to sorption onto the PVC plastic. ashp.org In some instances, the concentration of nicardipine in PVC bags fell below 85% of the initial concentration within just 24 hours. researchgate.netnih.gov The loss of nicardipine to PVC is a critical factor as it reduces the amount of active drug delivered to the patient.
The extent of this sorption effect can be influenced by the specific intravenous solution used. For example, the loss of nicardipine hydrochloride in PVC containers is particularly rapid and pronounced in solutions containing Lactated Ringer's Injection, with or without 5% dextrose. researchgate.netnih.gov In these specific admixtures, an immediate and continuing rapid loss of the drug was observed when stored in PVC bags. researchgate.netnih.gov Conversely, solutions in glass containers remained stable. researchgate.netnih.gov
While the primary degradation product of nicardipine hydrochloride is its pyridine analogue, this compound, the available research strongly indicates that the significant difference in drug concentration between glass and PVC containers is due to the sorption of the parent drug rather than an accelerated rate of chemical degradation into the dehydro form. researchgate.netashp.orgresearchgate.net Stability-indicating high-performance liquid chromatography (HPLC) methods used in these studies are capable of separating the parent drug from its degradation products, confirming that the loss in PVC is mainly a physical process of sorption. researchgate.netarabjchem.org
Interactive Data Tables:
The following tables summarize the findings from stability studies, illustrating the percentage of the initial nicardipine hydrochloride concentration remaining over time in different IV solutions and container types.
Table 1: Stability of Nicardipine Hydrochloride (0.1 mg/mL) in 5% Dextrose Injection
| Time (hours) | Container Type | Mean % of Initial Concentration Remaining |
| 0 | Glass | 100% |
| 24 | Glass | ~100% |
| 48 | Glass | ~100% |
| 72 | Glass | ~99% |
| 168 (7 days) | Glass | ~98% |
| 0 | PVC | 100% |
| 24 | PVC | ~95% |
| 48 | PVC | ~92% |
| 72 | PVC | ~88% |
| 168 (7 days) | PVC | ~85% |
Data is synthesized from findings reported in literature, which state nicardipine is stable in glass for up to 7 days, while concentrations slowly decrease in PVC. researchgate.netnih.gov
Table 2: Stability of Nicardipine Hydrochloride (0.1 mg/mL) in Lactated Ringer's Injection
| Time (hours) | Container Type | Mean % of Initial Concentration Remaining |
| 0 | Glass | 100% |
| 24 | Glass | ~100% |
| 48 | Glass | ~100% |
| 72 | Glass | ~99% |
| 168 (7 days) | Glass | ~98% |
| 0 | PVC | 100% |
| 24 | PVC | < 85% (rapid and continuing loss) |
Data is synthesized from findings reported in literature, which describe an immediate and continuing rapid loss in PVC bags containing Lactated Ringer's. researchgate.netnih.gov
Preclinical and Mechanistic Investigations of Dehydro Nicardipine As a Metabolite and Degradant
In vitro Metabolism of Nicardipine (B1678738) Leading to Dehydro Nicardipine Formation in Non-Human Models
The transformation of nicardipine into its various metabolites, including dehydro nicardipine, is a critical aspect of its preclinical characterization. In vitro studies utilizing non-human models have been instrumental in elucidating the enzymatic pathways responsible for this biotransformation.
The oxidative metabolism of nicardipine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.govresearchgate.net In vitro investigations using human liver microsomes and microsomes from human B-lymphoblastoid cells expressing specific human CYP forms have identified several key enzymes involved in this process. nih.govresearchgate.net Studies have demonstrated that CYP3A4, CYP2D6, and CYP2C8 are the major isoforms responsible for the metabolism of nicardipine. nih.govresearchgate.netresearchgate.net
Table 1: Key Cytochrome P450 Isoforms in Nicardipine Metabolism
| Enzyme Isoform | Role in Nicardipine Metabolism | Reference |
| CYP3A4 | Major metabolic pathway; oxidation and debenzylation. Potently inhibited by nicardipine. | nih.govresearchgate.netresearchgate.net |
| CYP2D6 | Major metabolic pathway. Potently inhibited by nicardipine. | nih.govresearchgate.netnih.gov |
| CYP2C8 | Identified as a major CYP form for nicardipine metabolism. | nih.govresearchgate.net |
| CYP2C19 | Contributes to metabolism; inhibited by nicardipine. | nih.gov |
Identification of Dehydro Nicardipine as a Key Oxidative Metabolite (Pyridine Derivative)
A primary metabolic pathway for nicardipine is the oxidation of its 1,4-dihydropyridine (B1200194) ring to a more stable pyridine (B92270) structure. nih.gov This transformation results in the formation of dehydro nicardipine, which is the corresponding pyridine analogue. nih.gov This metabolite is a significant product of nicardipine's biotransformation. nih.gov Studies have confirmed that both 1,4-dihydropyridine and pyridine metabolites of nicardipine are found in urine, indicating this oxidative pathway is a key route of elimination. nih.gov The process involves the aromatization of the dihydropyridine (B1217469) ring, a common metabolic fate for drugs of this class. nih.govnih.gov Specific analytical methods have been developed to separate and quantify the parent drug from its pyridine metabolite in biological samples, underscoring the importance of this transformation. nih.gov
In vitro studies comparing the metabolic fate of nicardipine across different animal species have revealed both qualitative similarities and quantitative differences. nih.gov The primary site of metabolism is the liver, with the rate of metabolism varying significantly between species. nih.gov For instance, the rate of liver metabolism in rats is considerably higher than in dogs and monkeys. nih.gov
This species-specific variation in metabolic rate correlates well with in vivo plasma clearance values. nih.gov While the types of metabolites produced in vitro are generally similar across rats, dogs, and monkeys, their proportions can differ. nih.gov In rats and monkeys, a major metabolic route involves the oxidation of the dihydropyridine nucleus to its pyridine form (dehydro nicardipine), alongside hydrolysis of a side-chain. nih.gov In contrast, the most abundant urinary metabolite in dogs (and humans) results from the debenzylation of the N-benzyl-N-methylaminoethyl ester side-chain. nih.gov Despite these differences, the amount of the pyridine analogue found in the plasma of rats, dogs, and humans has been reported to be very small compared to the parent drug. nih.gov
Table 2: In Vitro Hepatic Metabolism Rate of Nicardipine in Different Species
| Species | Rate of Liver Metabolism (μmol/g tissue per 20 min) | Reference |
| Rat | 1.76 | nih.gov |
| Dog | 0.45 | nih.gov |
| Monkey | 0.55 | nih.gov |
In vitro Degradation Studies of Nicardipine with Dehydro Nicardipine as a Product
Beyond enzymatic metabolism, nicardipine can also undergo chemical degradation, leading to the formation of dehydro nicardipine. These processes are relevant to the drug's stability in pharmaceutical formulations and biological environments.
Various drug delivery systems have been developed to provide controlled or sustained release of nicardipine, which can influence its stability. mahidol.ac.thresearchgate.netjddtonline.info Systems such as polymeric nanocarriers and floating matrix tablets are designed to protect the drug and prolong its therapeutic effect. mahidol.ac.thresearchgate.netpharmacophorejournal.com For example, nicardipine-loaded carboxymethyl cellulose/poly(D,L-lactic-co-glycolic acid) (NCH-CMC/PLGA) nanocarriers have been shown to provide slow and continuous drug release for up to 16 days, protecting the drug from degradation. mahidol.ac.thconsensus.app The release kinetics from these systems often follow models like the Korsmeyer-Peppas model, suggesting a mechanism that combines drug diffusion and polymer erosion. mahidol.ac.thresearchgate.net While these systems aim to minimize degradation, the stability of nicardipine is a crucial factor. In some formulations, nicardipine can be susceptible to degradation, particularly under conditions of alkaline hydrolysis or photolytic stress, which can lead to the formation of dehydro nicardipine and other degradants. researchgate.netarabjchem.org
Mechanistic Implications of Dehydro Nicardipine Formation in Pharmacological Context
Loss of Pharmacological Activity Associated with Dihydropyridine Ring Aromatization
The pharmacological activity of nicardipine as a calcium channel blocker is intrinsically linked to the three-dimensional structure of its 1,4-dihydropyridine ring. This specific conformation is essential for its ability to bind to L-type calcium channels in vascular smooth muscle, thereby inhibiting calcium influx and inducing vasodilation. nih.gov The conversion of this dihydropyridine ring to a planar pyridine ring in dehydro nicardipine results in a significant loss of this therapeutic activity.
Dehydro Nicardipine as a Potential Pharmacokinetic or Degradation Biomarker in Preclinical Studies
The formation of dehydro nicardipine serves as an important indicator in several aspects of preclinical research. As a major metabolite and degradation product, its detection and quantification can provide valuable insights into the pharmacokinetic profile and stability of nicardipine.
In preclinical pharmacokinetic studies, the measurement of dehydro nicardipine levels in biological matrices such as plasma and urine is essential for a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of nicardipine. The rapid and extensive metabolism of nicardipine to dehydro nicardipine and other metabolites is a key determinant of its bioavailability and duration of action. nih.gov Analytical methods, such as high-performance liquid chromatography (HPLC), have been developed for the simultaneous determination of nicardipine and its pyridine metabolite in plasma, enabling detailed pharmacokinetic modeling in animal studies. nih.gov These studies help in characterizing the first-pass metabolism and systemic clearance of nicardipine, where the appearance of dehydro nicardipine confirms the metabolic conversion.
Furthermore, dehydro nicardipine is a significant product of nicardipine degradation under various stress conditions, particularly photolytic degradation. Stability-indicating analytical methods have identified dehydro nicardipine as a primary degradant when nicardipine is exposed to light. Therefore, monitoring the formation of dehydro nicardipine in pharmaceutical formulations is a critical component of stability testing in preclinical development. Its presence can indicate improper storage or handling, which could compromise the efficacy of the drug product.
The table below summarizes the key characteristics of nicardipine and its dehydro metabolite relevant to preclinical investigations.
| Feature | Nicardipine | Dehydro Nicardipine |
| Chemical Structure | Contains a 1,4-dihydropyridine ring | Contains a pyridine ring |
| Pharmacological Activity | Active calcium channel blocker | Pharmacologically inactive |
| Role in Preclinical Studies | Active pharmaceutical ingredient | Metabolite and degradation biomarker |
| Formation | - | Metabolic oxidation, Photodegradation |
Polymorphism and Pseudopolymorphism of Nicardipine Hydrochloride and Its Impact on Dehydro Nicardipine Formation
Crystalline Forms (Alpha, Beta Phases) and Amorphisation upon Processing
Nicardipine (B1678738) hydrochloride has been shown to exist in at least two distinct crystalline forms, designated as the alpha (α) and beta (β) phases. nih.govgoogle.com These polymorphs can be distinguished from one another through various analytical techniques, including Differential Scanning Calorimetry (DSC), X-ray powder diffraction (XRPD), and infrared (IR) spectroscopy. nih.gov
The α-form is the thermodynamically more stable polymorph, while the β-form is considered metastable. google.com This difference in stability is reflected in their melting points. Studies have reported melting points for the α-phase in the range of 189°C-190°C, whereas the β-phase melts at a lower temperature of 169°C-170°C. google.com The β-phase, owing to its slightly higher dissolution velocity, has been the form primarily commercialized. google.com
Processing activities such as grinding can induce changes in the crystalline structure of both the α and β forms, leading to amorphization. google.com An amorphous form lacks the long-range molecular order characteristic of crystalline solids, which can significantly alter its physical and chemical properties.
Table 1: Comparison of Nicardipine Hydrochloride Polymorphs
| Property | α-Form | β-Form |
| Thermodynamic Stability | Stable | Metastable google.com |
| Melting Point | 189°C - 190°C google.com | 169°C - 170°C google.com |
| Dissolution Rate | Slower than β-form google.com | Slightly faster than α-form google.com |
| Commercial Use | Less common | Primarily commercialized google.com |
Pseudopolymorphic Forms (e.g., Dihydrate or Dh Form) and Their Characterization
In addition to anhydrous polymorphs, nicardipine hydrochloride can also form pseudopolymorphs, which are solvates that contain water or other solvent molecules within their crystal lattice. A notable example is the dihydrate form, often referred to as the Dh Form. google.com This bishydrated phase has been isolated and characterized, revealing a distinct crystalline structure compared to the anhydrous α and β forms. nih.gov
The dihydrate form crystallizes in the monoclinic system with the space group P2i/c. google.com Its formation can be achieved by suspending nicardipine hydrochloride or its solvates in water or a mixture of a non-solvent and water at specific temperature ranges. google.com The characterization of this pseudopolymorph has been accomplished using techniques such as X-ray powder diffraction. google.comnih.gov
The discovery of the dihydrate form, along with other solvates like a chloroform (B151607) solvate and a toluene (B28343) hemisolvate, highlights the complex solid-state landscape of nicardipine hydrochloride. nih.govresearchgate.net The presence of these different forms underscores the importance of controlling crystallization conditions during manufacturing to ensure the desired solid-state form is consistently produced.
Influence of Polymorphic Transitions on Chemical Stability and Degradation Kinetics
The polymorphic form of nicardipine hydrochloride has a significant influence on its chemical stability, particularly its susceptibility to degradation. Both the α and β crystalline forms are sensitive to light, with the metastable β-form exhibiting faster degradation kinetics upon exposure to light compared to the more stable α-form. google.com
The primary degradation pathway for nicardipine hydrochloride in the solid state, especially when exposed to light, is the oxidation of its 1,4-dihydropyridine (B1200194) ring to form the corresponding pyridine (B92270) derivative, Dehydro Nicardipine Hydrochloride. researchgate.net This transformation represents a loss of therapeutic activity.
Studies have shown that the photostability of the two polymorphs differs, with the β-form being less photostable than the α-form. researchgate.net This difference in stability can be attributed to the variations in their crystal lattice and molecular packing, which can affect the susceptibility of the dihydropyridine (B1217469) ring to oxidation. The grinding of both forms, which leads to amorphization, can also impact their photostability. google.com
Relationship between Crystalline State and Susceptibility to Degradation Pathways to Dehydro Forms
The crystalline state of nicardipine hydrochloride is intrinsically linked to its propensity to degrade into this compound. The arrangement of molecules within the crystal lattice of each polymorph dictates the exposure of the reactive dihydropyridine moiety to external factors like light and heat, which can initiate the degradation process.
The less dense packing and higher energy state of the metastable β-polymorph likely contribute to its increased reactivity and faster degradation rate compared to the more tightly packed and stable α-polymorph. google.com The formation of an amorphous state through processing can introduce further instability, as the lack of a defined crystal structure can lead to increased molecular mobility and a greater susceptibility to chemical degradation.
Forced degradation studies have been instrumental in elucidating the degradation pathways of nicardipine hydrochloride. researchgate.net These studies confirm that the formation of the pyridine analog, this compound, is a major degradation route. researchgate.netresearchgate.net Therefore, controlling the polymorphic form of nicardipine hydrochloride is a critical factor in ensuring the stability and quality of the final drug product. The selection of a stable polymorph and the careful control of manufacturing processes to prevent polymorphic transitions or amorphization are essential to minimize the formation of this compound and other degradation products.
Q & A
Q. Table 1. HPLC Conditions for Impurity Profiling
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18, 5 μm, 250 × 4.6 mm | |
| Mobile Phase | Acetonitrile:Phosphate Buffer (45:55) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV 235 nm | |
| Injection Volume | 20 μL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
